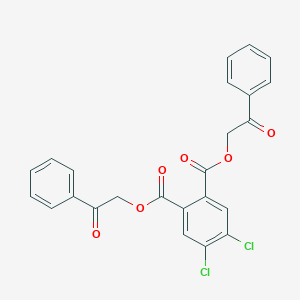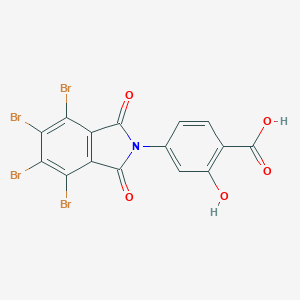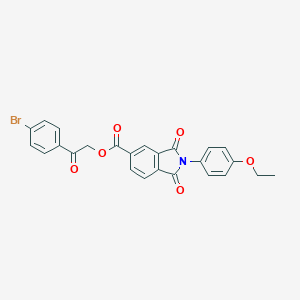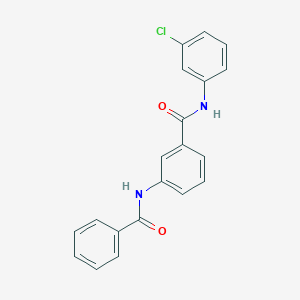
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is a chemical compound with the molecular formula C24H16Cl2O6 It is known for its unique structure, which includes two oxo-phenylethyl groups attached to a dichlorophthalate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE typically involves the reaction of 4,5-dichlorophthalic anhydride with 2-oxo-2-phenylethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichlorophthalate core can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Bis(2-oxo-2-phenylethyl) phthalate: Similar structure but lacks the chlorine atoms on the phthalate core.
Bis(2-oxo-2-phenylethyl) 3,4-dichlorophthalate: Similar structure with chlorine atoms in different positions on the phthalate core.
Bis(2-oxo-2-phenylethyl) 4,5-dibromophthalate: Similar structure with bromine atoms instead of chlorine.
Uniqueness
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is unique due to the presence of chlorine atoms at the 4 and 5 positions of the phthalate core. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C24H16Cl2O6 |
|---|---|
分子量 |
471.3 g/mol |
IUPAC名 |
diphenacyl 4,5-dichlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16Cl2O6/c25-19-11-17(23(29)31-13-21(27)15-7-3-1-4-8-15)18(12-20(19)26)24(30)32-14-22(28)16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChIキー |
LJYYFQRZYDTFGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B341950.png)
![5,6-dichloro-2-[(3-chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B341951.png)
![N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B341952.png)



![2-(4-ethoxyphenyl)-5-{[2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B341960.png)

![2-Methylpropyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341962.png)



![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate](/img/structure/B341971.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate](/img/structure/B341972.png)
